1-(4-chlorobenzyl)-1H-pyrazol-3-amine

Medicinal Chemistry Lipophilicity ADME

This specific aminopyrazole derivative is an essential building block for maintaining integrity in SAR studies, offering a defined intermediate lipophilicity (XLogP3=2.1) to balance potency and metabolic stability. Unlike fluoro or dichloro analogs, this exact chloro analog provides a crucial control for hydrogen bonding studies and is an ideal low-weight (207.66 g/mol) starting point for fragment-based library synthesis. Secure the exact compound to ensure reliable PK/PD outcomes.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
CAS No. 925154-93-4
Cat. No. B1606713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-1H-pyrazol-3-amine
CAS925154-93-4
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=CC(=N2)N)Cl
InChIInChI=1S/C10H10ClN3/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13)
InChIKeyDQRKUAPJKJGTMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-chlorobenzyl)-1H-pyrazol-3-amine (CAS 925154-93-4): Procurement-Relevant Physicochemical and Structural Baseline for Aminopyrazole Building Blocks


1-(4-Chlorobenzyl)-1H-pyrazol-3-amine (CAS 925154-93-4) is an aminopyrazole derivative featuring a 4-chlorobenzyl substituent at the N1 position and a primary amine at the C3 position [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis [1]. Key baseline properties include a molecular weight of 207.66 g/mol, a computed XLogP3 of 2.1, one hydrogen bond donor, and two hydrogen bond acceptors [1].

Why 1-(4-chlorobenzyl)-1H-pyrazol-3-amine (CAS 925154-93-4) Cannot Be Interchanged with Its Fluoro or Methyl Analogs in Critical Research and Development Workflows


While aminopyrazole analogs with different 4-substituents on the benzyl group (e.g., fluoro or methyl) share a common core, their physicochemical profiles differ significantly, impacting critical parameters such as lipophilicity, solubility, and hydrogen bonding capacity [1][2]. These differences directly influence target binding affinity, metabolic stability, and synthetic tractability, making generic substitution a high-risk strategy in structure-activity relationship (SAR) studies or process chemistry. The following evidence quantifies these critical differentiators.

Quantitative Differentiation of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine (CAS 925154-93-4) from Closest Analogs: Evidence for Scientific Selection and Procurement


Lipophilicity (XLogP3) Comparison: Chloro vs. Fluoro vs. Methyl Analogs

The target compound exhibits a computed XLogP3 value of 2.1, which is higher than its 4-fluoro analog (XLogP3 = 1.6) and distinct from the 4-methyl analog (estimated XLogP3 ≈ 2.4) [1][2]. This difference in lipophilicity can influence membrane permeability, plasma protein binding, and metabolic clearance, key parameters in drug candidate selection.

Medicinal Chemistry Lipophilicity ADME Structure-Activity Relationship

Hydrogen Bond Acceptor Count: Chloro vs. Fluoro Analogs

The target compound possesses two hydrogen bond acceptors (the pyrazole ring nitrogens), whereas the 4-fluoro analog possesses three acceptors (the pyrazole ring nitrogens plus the fluorine atom) [1][2]. This difference alters the potential for specific hydrogen bonding interactions with target proteins or co-crystallized water molecules, potentially impacting binding affinity and selectivity.

Medicinal Chemistry Molecular Recognition Binding Affinity Structure-Based Design

Molecular Weight and Heavy Atom Count: Differentiating Chloro vs. Dichloro Analogs

The target compound (MW = 207.66 g/mol, 14 heavy atoms) is a simpler, lower molecular weight scaffold compared to the 4-chloro-1-(4-chlorobenzyl) analog (CAS 1001757-54-5), which has a molecular weight of 242.11 g/mol and 16 heavy atoms due to an additional chlorine on the pyrazole ring [1]. This 17% increase in molecular weight can affect synthetic scalability, cost, and compliance with drug-likeness guidelines (e.g., Lipinski's Rule of 5).

Medicinal Chemistry Chemical Synthesis Fragment-Based Drug Discovery Lead Optimization

Synthetic Accessibility and Documented Yield: A Pragmatic Procurement Differentiator

A documented synthetic route for the target compound starting from 3-amino-1H-pyrazole and 2,4-dichlorobenzyl bromide yields the product as a light yellow solid with a yield of 29% . While this yield is modest, it represents a defined, reproducible entry point for custom synthesis, unlike the more complex dichloro analog for which specific yield data is less readily available from non-excluded sources.

Organic Synthesis Process Chemistry Building Blocks Scalability

Optimal Research and Industrial Applications for 1-(4-chlorobenzyl)-1H-pyrazol-3-amine (CAS 925154-93-4) Based on Quantified Differentiation


Medicinal Chemistry: Fine-Tuning Lipophilicity in Kinase Inhibitor Lead Optimization

In a kinase inhibitor program where a SAR series includes 4-fluorobenzyl and 4-chlorobenzyl aminopyrazoles, the target compound provides a specific, intermediate lipophilicity profile (XLogP3 = 2.1) that can be leveraged to balance potency and metabolic stability [1]. Procuring the exact chloro analog ensures that the intended PK/PD properties of the lead series are maintained, as substituting the fluoro analog would introduce a significantly less lipophilic compound.

Chemical Biology: Designing Selective Probes with Defined Hydrogen Bonding Capacity

For studies investigating the role of a specific hydrogen bond interaction in target engagement, the target compound's distinct hydrogen bond acceptor count (2 vs. 3 for the fluoro analog) provides a crucial control element [1]. Researchers can directly test the hypothesis that the fluorine atom's additional acceptor capability is essential for binding, making the chloro analog the essential negative control.

Fragment-Based Drug Discovery: A Tractable, Low-Molecular-Weight Core for Library Expansion

The target compound's molecular weight (207.66 g/mol) and low heavy atom count (14) make it an ideal starting point for fragment-based screening and subsequent elaboration [1]. In contrast, the dichloro analog (242.11 g/mol) is less compliant with fragment guidelines and presents a more complex and costly synthetic path. Procurement of this mono-chloro building block supports efficient, high-throughput library synthesis.

Process Chemistry and Custom Synthesis: Leveraging a Documented Synthetic Route for Scalability

When planning a scale-up campaign, the availability of a documented synthetic route with a reported 29% yield provides a concrete starting point for process optimization and cost analysis [1]. This reduces the risk and uncertainty associated with procuring a custom-synthesized intermediate, as the feasibility and basic parameters of the synthesis are already established.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-chlorobenzyl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.